ドデカン酸-1-13C

概要

説明

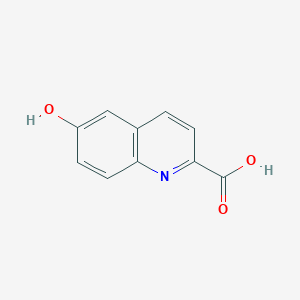

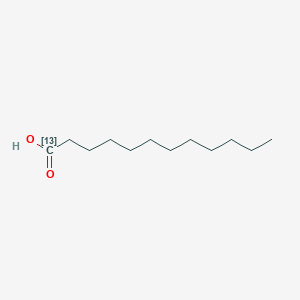

ラウリン酸-13Cは、ドデカノ酸-13Cとしても知られており、ラウリン酸の炭素13標識体です。ラウリン酸は、12個の炭素原子鎖を持つ中鎖飽和脂肪酸です。ココナッツオイルやパーム核油に多く含まれています。炭素13標識は、特に化学と生化学の分野で、代謝経路や反応を追跡および研究するために、さまざまな研究目的で使用されます。

科学的研究の応用

Lauric Acid-13C has a wide range of applications in scientific research, including:

Chemistry: Used as an internal standard for the quantification of lauric acid by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

Industry: Used in the production of personal care products and as a tracer in environmental studies.

作用機序

ラウリン酸-13Cは、さまざまな分子標的と経路を通じてその効果を発揮します。 活性化B細胞の活性化軽鎖エンハンサーの核因子カッパB(NF-κB)を活性化し、細胞においてシクロオキシゲナーゼ-2(COX-2)、誘導型一酸化窒素合成酵素(iNOS)、およびインターロイキン-1アルファ(IL-1α)の発現を誘導することが示されています 。これらの経路は、炎症反応やその他の細胞プロセスに関与しています。

生化学分析

Biochemical Properties

Dodecanoic acid-1-13C plays a significant role in various biochemical reactions. It interacts with enzymes such as lipases, which catalyze the hydrolysis of fats. This interaction is crucial for the breakdown and absorption of dietary fats. Additionally, dodecanoic acid-1-13C is involved in the synthesis of triglycerides and phospholipids, essential components of cell membranes. It also interacts with proteins involved in lipid metabolism, influencing the regulation of lipid levels in the body .

Cellular Effects

Dodecanoic acid-1-13C affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of protein kinases and phosphatases, which are involved in signal transduction. This compound also impacts gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of genes involved in lipid metabolism. Furthermore, dodecanoic acid-1-13C affects cellular metabolism by serving as a substrate for beta-oxidation, a process that generates energy in the form of ATP .

Molecular Mechanism

At the molecular level, dodecanoic acid-1-13C exerts its effects through various mechanisms. It binds to specific enzymes, such as acyl-CoA synthetase, facilitating the formation of acyl-CoA derivatives. These derivatives are then utilized in metabolic pathways, including beta-oxidation and lipid synthesis. Dodecanoic acid-1-13C also modulates enzyme activity by acting as an allosteric effector, altering the conformation and activity of target enzymes. Additionally, it influences gene expression by binding to nuclear receptors, leading to the activation or repression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecanoic acid-1-13C can change over time. The stability of this compound is influenced by factors such as temperature, light, and pH. Over time, dodecanoic acid-1-13C may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to dodecanoic acid-1-13C can lead to changes in cellular function, including alterations in lipid metabolism and gene expression .

Dosage Effects in Animal Models

The effects of dodecanoic acid-1-13C vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism, including the reduction of plasma triglyceride levels. At high doses, dodecanoic acid-1-13C can have toxic effects, leading to liver damage and alterations in lipid homeostasis. Threshold effects have been observed, where the beneficial effects are seen at specific dosage ranges, while adverse effects occur at higher concentrations .

Metabolic Pathways

Dodecanoic acid-1-13C is involved in several metabolic pathways. It is converted to acyl-CoA derivatives by acyl-CoA synthetase, which are then utilized in beta-oxidation to generate energy. This compound also participates in the synthesis of triglycerides and phospholipids, essential for cell membrane formation. Additionally, dodecanoic acid-1-13C can be elongated to form longer-chain fatty acids, which are involved in various metabolic processes .

Transport and Distribution

Within cells and tissues, dodecanoic acid-1-13C is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid transport proteins facilitate the uptake of dodecanoic acid-1-13C into cells, where it is then bound to intracellular fatty acid-binding proteins. These interactions ensure the proper localization and accumulation of dodecanoic acid-1-13C within cellular compartments, allowing it to exert its biological effects .

Subcellular Localization

Dodecanoic acid-1-13C is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the mitochondria, where it undergoes beta-oxidation to generate energy. Additionally, dodecanoic acid-1-13C is present in the endoplasmic reticulum, where it is involved in lipid synthesis. Targeting signals and post-translational modifications play a role in directing dodecanoic acid-1-13C to these specific compartments, ensuring its proper function .

準備方法

合成経路と反応条件

ラウリン酸-13Cは、ラウリン酸分子に炭素13を組み込むことで合成されます。これは、脂肪酸合成経路で炭素13標識前駆体を使用するなど、さまざまな合成経路を通じて達成できます。反応条件は、通常、炭素13同位体の組み込みを確実にするために、触媒と特定の温度および圧力設定の使用を伴います。

工業生産方法

ラウリン酸-13Cの工業生産には、炭素13標識前駆体を使用した化合物の大量合成が含まれます。このプロセスには、エステル化、加水分解、精製などのいくつかのステップが含まれ、高い同位体純度を持つ最終製品が得られます。生産は、標識化合物の品質と一貫性を確保するために、管理された条件下で行われます。

化学反応の分析

反応の種類

ラウリン酸-13Cは、次のようなさまざまな化学反応を起こします。

酸化: ラウリン酸-13Cは酸化されてドデカン二酸を生成します。

還元: ドデカノールを生成するために還元できます。

置換: ラウリン酸-13Cは置換反応を起こしてエステルやその他の誘導体を生成します。

一般的な試薬と条件

酸化: 一般的な試薬には、酸性条件下での過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)が一般的に使用される還元剤です。

置換: アルコールと酸がエステルを形成するために使用され、通常、硫酸(H2SO4)などの触媒の存在下で行われます。

主な生成物

酸化: ドデカン二酸

還元: ドデカノール

置換: さまざまなエステルおよび誘導体

科学研究への応用

ラウリン酸-13Cは、次のような科学研究に幅広く応用されています。

化学: ガスクロマトグラフィー(GC)または液体クロマトグラフィー質量分析(LC-MS)によるラウリン酸の定量のための内部標準として使用されます。

生物学: 代謝経路における役割と細胞プロセスへの影響が研究されています。

医学: 抗菌作用と潜在的な治療用途について調査されています。

工業: パーソナルケア製品の製造に使用され、環境研究におけるトレーサーとして使用されます。

類似化合物との比較

類似化合物

ミリスチン酸-13C: 14個の炭素原子鎖を持つ別の中鎖脂肪酸。

パルミチン酸-13C: 16個の炭素原子鎖を持つ長鎖脂肪酸。

ステアリン酸-13C: 18個の炭素原子鎖を持つ長鎖脂肪酸。

独自性

ラウリン酸-13Cは、中鎖の長さと炭素13で特定の標識が付けられているため、独自です。これは、中鎖脂肪酸を含む代謝経路や反応を研究する上で特に役立ちます。その抗菌作用と特定の細胞経路の活性化における役割も、他の類似の化合物とは異なります。

特性

IUPAC Name |

(113C)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-HNHCFKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481363 | |

| Record name | Lauric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93639-08-8 | |

| Record name | Lauric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric-1-13C acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1589923.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1589927.png)